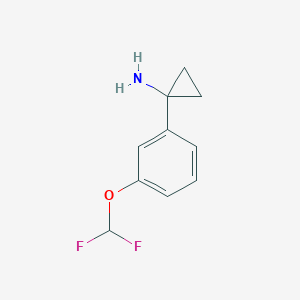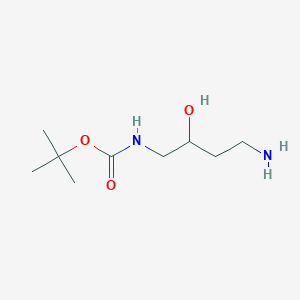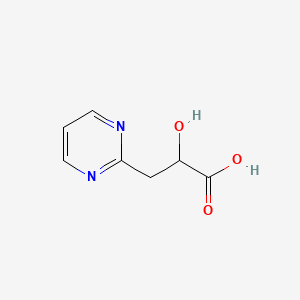
2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid is an organic compound that features a pyrimidine ring attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid typically involves the condensation of pyrimidine derivatives with appropriate aldehydes or ketones, followed by hydrolysis and purification steps. One common method involves the reaction of pyrimidine-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.
化学反応の分析
Types of Reactions
2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(pyrimidin-2-yl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(pyrimidin-2-yl)propanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.
科学的研究の応用
2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. The pyrimidine ring can also participate in π-π stacking interactions, further influencing its biological activity .
類似化合物との比較
Similar Compounds
3-(pyridin-2-yl)propanoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-hydroxypropanoic acid: Lacks the pyrimidine ring, making it less complex and with different properties.
Uniqueness
2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid is unique due to the presence of both a hydroxyl group and a pyrimidine ring, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC名 |
2-hydroxy-3-pyrimidin-2-ylpropanoic acid |
InChI |
InChI=1S/C7H8N2O3/c10-5(7(11)12)4-6-8-2-1-3-9-6/h1-3,5,10H,4H2,(H,11,12) |
InChIキー |
QLPVUEPIMXNSHB-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


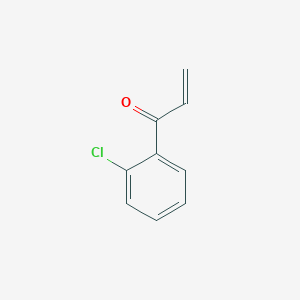
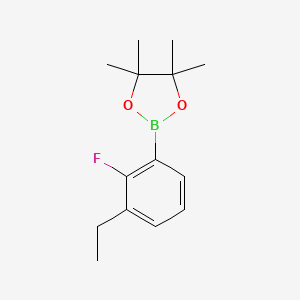
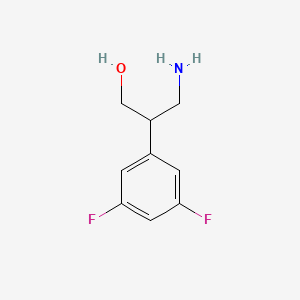

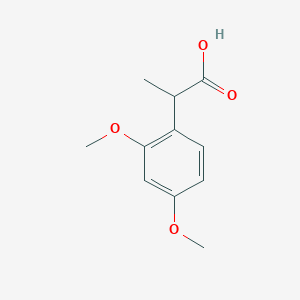
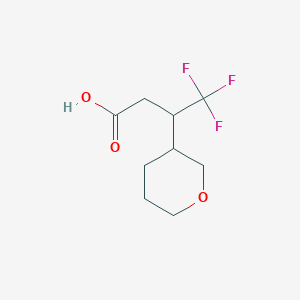
![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)
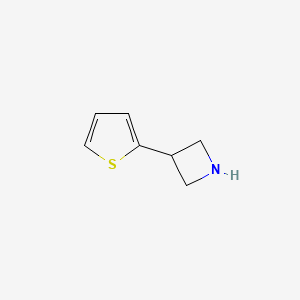

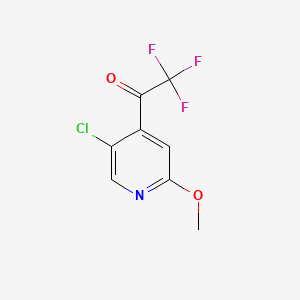
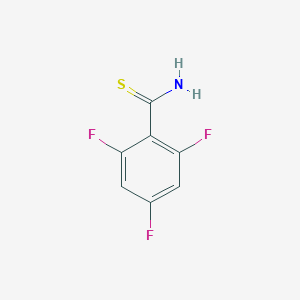
![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)
